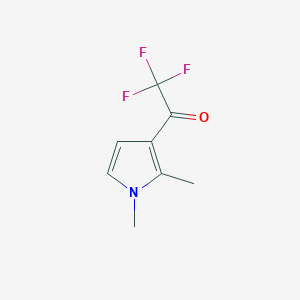![molecular formula C14H14N4O6 B142884 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-38-0](/img/structure/B142884.png)
5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit several biochemical and physiological effects, and its mechanism of action has been extensively investigated.
科学研究应用
The potential applications of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in scientific research are vast. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the development and progression of various diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.
作用机制
The mechanism of action of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione involves the inhibition of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of topoisomerases, which are involved in the replication and transcription of DNA.
生化和生理效应
The biochemical and physiological effects of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione are diverse. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
实验室实验的优点和局限性
The advantages of using 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in lab experiments include its potent biological activities and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to determine the full range of its biological activities and potential therapeutic applications. Finally, the use of this compound as a fluorescent probe in biological imaging is an area that warrants further exploration.
Conclusion:
In conclusion, 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound has the potential to yield important insights into its biological activities and potential therapeutic applications.
属性
CAS 编号 |
143430-38-0 |
|---|---|
产品名称 |
5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
分子式 |
C14H14N4O6 |
分子量 |
334.28 g/mol |
IUPAC 名称 |
5,10-dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H14N4O6/c1-17-5(3-19)15-9-7(13(17)23)11(21)10-8(12(9)22)14(24)18(2)6(4-20)16-10/h19-22H,3-4H2,1-2H3 |
InChI 键 |
WDXVUKHUYPCURK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CO)C)O)CO |
规范 SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CO)C)O)CO |
同义词 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethyl- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

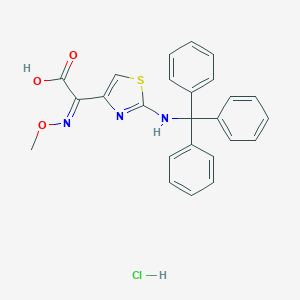
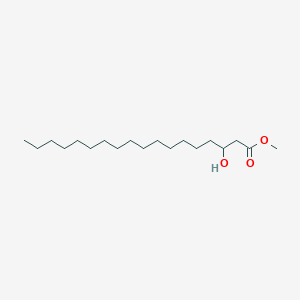
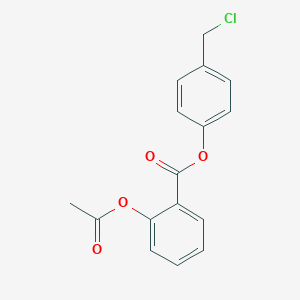
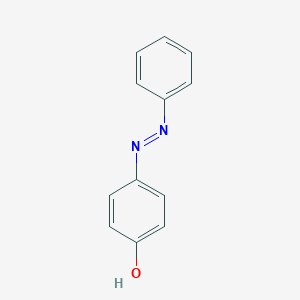
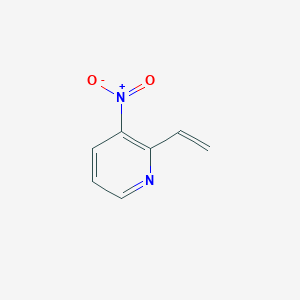
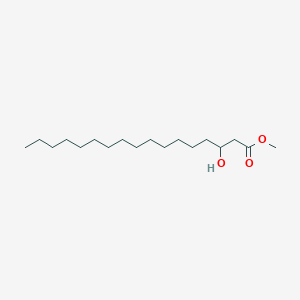
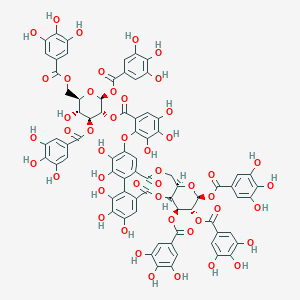
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
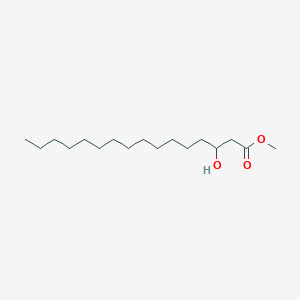
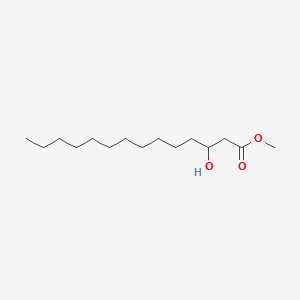
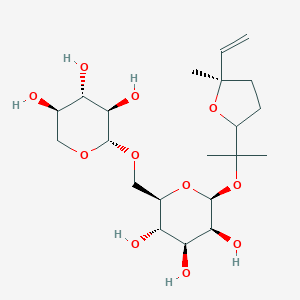
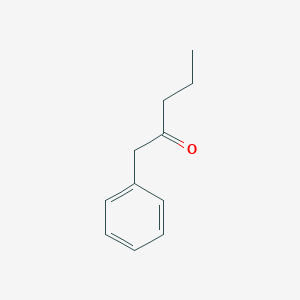
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
